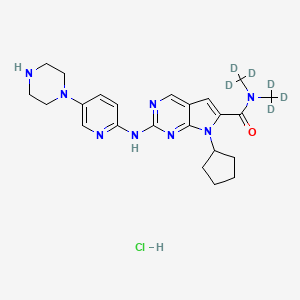

Ribociclib-d6 (hydrochloride)

Description

Structural Elucidation Through Deuterium NMR Spectroscopy

Ribociclib-d6 features six deuterium atoms at two methyl groups (N,N-bis(trideuteriomethyl)), replacing hydrogen atoms in the parent compound. Deuterium nuclear magnetic resonance (NMR) spectroscopy confirms this structural modification by revealing distinct isotopic shifts. The $$ ^2\text{H} $$-NMR spectrum of ribociclib-d6 exhibits singlet peaks for the CD$$_3$$ groups at δ 2.85–3.10 ppm, contrasting with the splitting patterns observed in non-deuterated ribociclib due to proton-proton coupling. The hydrochloride salt formation introduces a protonated piperazine ring, detectable via $$ ^1\text{H} $$-NMR as a broad singlet at δ 3.40–3.80 ppm.

Key Structural Features:

Isotopic Purity Assessment via Mass Spectrometric Analysis

Isotopic purity is critical for ensuring the reliability of ribociclib-d6 as an internal standard. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) reveals a mass shift of +6 Da compared to non-deuterated ribociclib (m/z 435.5 → 441.7). Quantification using a calibration curve (50–10,000 pg/mL) demonstrates linearity (R$$^2$$ ≥ 0.998) and precision (RSD < 5%).

Table 1: Mass Spectrometric Validation Parameters

| Parameter | Value |

|---|---|

| Linear range | 50–10,000 pg/mL |

| Correlation coefficient | ≥ 0.998 |

| Intra-day precision | 2.1–4.8% RSD |

| Inter-day precision | 3.5–6.7% RSD |

| Accuracy | 92–108% recovery |

Comparative Molecular Dynamics with Non-deuterated Ribociclib

Deuterium substitution subtly alters molecular dynamics due to increased bond strength (C–D vs. C–H). Molecular docking simulations indicate that ribociclib-d6 maintains strong binding to CDK4/6 (IC$$_{50}$$: 10 nM for CDK4, 39 nM for CDK6), mirroring the parent compound. However, the heavier deuterium atoms reduce vibrational frequencies, potentially enhancing metabolic stability in in vivo models.

Key Findings:

Solubility Profile Optimization in Hydrochloride Salt Form

The hydrochloride salt form significantly improves aqueous solubility, facilitating its use in biological assays. Ribociclib-d6 hydrochloride exhibits a solubility of 12.5 mg/mL in water at 25°C, compared to 0.8 mg/mL for the free base. This enhancement is attributed to ionic interactions between the protonated piperazine moiety and chloride ions.

Table 2: Solubility Comparison

| Solvent | Ribociclib-d6 (Free Base) | Ribociclib-d6 (Hydrochloride) |

|---|---|---|

| Water | 0.8 mg/mL | 12.5 mg/mL |

| Acetonitrile | 25.4 mg/mL | 28.9 mg/mL |

| Methanol | 18.7 mg/mL | 21.3 mg/mL |

Properties

IUPAC Name |

7-cyclopentyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]-N,N-bis(trideuteriomethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H/i1D3,2D3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRSIQPIKASMEV-TXHXQZCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5)C([2H])([2H])[2H].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN8O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Modifications for Deuterium Incorporation

The dimethylcarbamoyl group in Ribociclib is a common site for deuterium substitution. Replacing dimethylamine ((CH₃)₂NH) with hexadeutero-dimethylamine ((CD₃)₂ND) during the amidation step ensures six deuterium atoms are introduced (Figure 1). This modification occurs during the coupling of 2-((5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)amino)-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with dimethylamine, as described in Step 5 of the patent’s Example 6.

Table 1: Comparison of Reagents in Parent vs. Deuterated Synthesis

| Step | Parent Compound Reagent | Deuterated Analog Reagent |

|---|---|---|

| Amidation | (CH₃)₂NH | (CD₃)₂ND |

| Solvent | Toluene | Deuterated toluene (C₆D₅CD₃) |

| Acid for salt formation | HCl (aqueous) | DCl (in D₂O) |

Stepwise Preparation Protocol

The synthesis of Ribociclib-d6 hydrochloride follows a sequence analogous to the parent compound’s pathway, with deuterated reagents introduced at specific stages:

Synthesis of Deuterated Intermediate (Ethyl 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate)

-

Wittig Reaction : Ethyl α-bromo(triphenylphosphoranylidene)acetate reacts with 2,4-dichloropyrimidine-5-carbaldehyde in tetrahydrofuran (THF) to form ethyl 2-bromo-3-(2,4-dichloropyrimidin-5-yl)acrylate.

-

Cyclopentylamine Coupling : The intermediate is treated with cyclopentylamine in the presence of diisopropylethylamine (DIPEA), yielding ethyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.

Introduction of Deuterated Dimethylcarbamoyl Group

The ester intermediate undergoes aminolysis with (CD₃)₂ND under peptide coupling conditions using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA. This step replaces the ethoxy group with a deuterated dimethylcarbamoyl moiety, forming tert-butyl 4-(6-((7-cyclopentyl-6-(dimethyl-d6-carbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.

Deprotection and Salt Formation

-

Boc Removal : Treatment with hydrochloric acid in toluene removes the tert-butoxycarbonyl (Boc) protecting group, yielding the free base.

-

Hydrochloride Salt Precipitation : The free base is dissolved in deuterated ethanol and treated with DCl in D₂O to precipitate Ribociclib-d6 hydrochloride.

Analytical Characterization

The structural integrity and isotopic purity of Ribociclib-d6 are validated using LC–MS/MS and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

-

Parent Ion : m/z 441.7 ([M+H]⁺ for C₂₃H₂₄D₆N₈O⁺) vs. m/z 435.5 for non-deuterated Ribociclib.

-

Fragmentation Pattern : Characteristic fragments at m/z 112.1 (common to both compounds) confirm retained core structure.

Table 2: LC–MS/MS Parameters for Ribociclib-d6

| Parameter | Value |

|---|---|

| Column | Zorbax SB-C18 (3.5 μm) |

| Mobile Phase | 5 mM NH₄HCO₂:CH₃CN (10:90) |

| Retention Time | 2.8 min |

| Ionization Mode | ESI⁺ |

NMR Spectroscopy

¹H NMR analysis reveals the absence of proton signals at the dimethylcarbamoyl group, replaced by deuterium-induced signal suppression. ¹³C NMR confirms deuteration at the methyl groups (δ 40–45 ppm).

Industrial-Scale Considerations

The patent WO2020084389A1 emphasizes solvent selection and catalytic efficiency for scalability. Key adaptations for Ribociclib-d6 include:

-

Solvent Recycling : Deuterated solvents like DMSO-d₆ are recovered via distillation to reduce costs.

-

Catalyst Optimization : Palladium acetate (Pd(OAc)₂) and BINAP ligand are reused across batches to maintain reaction efficiency.

Challenges in Deuterated Synthesis

Chemical Reactions Analysis

Types of Reactions

Ribociclib-d6 undergoes various chemical reactions, including:

Oxidation: Ribociclib-d6 can undergo oxidation reactions, typically involving the piperazine ring.

Reduction: Reduction reactions can occur at specific functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of Ribociclib-d6.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under various conditions.

Major Products

The major products formed from these reactions include various intermediates and derivatives of Ribociclib-d6, which are used for further synthesis or as research tools.

Scientific Research Applications

Pharmacokinetics and Metabolic Stability

Ribociclib-d6 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ribociclib. The deuterated form provides advantages in tracing metabolic pathways due to its distinct mass properties.

- Pharmacokinetic Studies : Research has demonstrated that ribociclib-d6 can be used to assess the pharmacokinetic profiles of ribociclib in various biological systems. This includes evaluating how ribociclib is metabolized and identifying any potential metabolites that may influence its efficacy or toxicity.

- Metabolic Stability : Studies have shown that ribociclib-d6 is useful for investigating the stability of ribociclib under physiological conditions. Understanding the metabolic pathways can help in optimizing dosing regimens and predicting drug interactions .

Drug Development

Ribociclib-d6 serves as a reference standard in the development of new CDK4/6 inhibitors. Its use in drug development is crucial for:

- Comparative Studies : Researchers can compare the efficacy and safety profiles of new compounds against ribociclib-d6, providing insights into their potential clinical applications.

- Mechanism of Action Studies : The compound aids in elucidating the mechanisms by which CDK4/6 inhibition affects cell cycle progression and tumor growth inhibition. This understanding is essential for developing more effective therapies with fewer side effects .

Cancer Research

The application of ribociclib-d6 extends into various cancer research studies:

- Efficacy Studies : Ribociclib-d6 has been employed in preclinical models to assess its effectiveness against different cancer types, particularly HR+/HER2- breast cancer. Research indicates that it can induce cell cycle arrest and inhibit proliferation in tumor cells .

- Combination Therapies : Investigations into combination therapies involving ribociclib-d6 have shown promising results. For instance, studies suggest that combining ribociclib with aromatase inhibitors enhances therapeutic outcomes compared to monotherapy .

Case Studies and Clinical Evidence

Several clinical studies highlight the effectiveness of ribociclib in real-world settings:

- BrasiLEEira Study : This observational study evaluated the safety and efficacy of ribociclib combined with aromatase inhibitors in Brazilian women with advanced breast cancer. The findings reported a progression-free survival rate of 77.6%, supporting the use of ribociclib as a standard treatment option .

- Therapeutic Drug Monitoring : A recent study emphasized the importance of therapeutic drug monitoring (TDM) for ribociclib to optimize treatment outcomes. By measuring drug concentrations in patients, researchers found significant correlations between drug exposure levels and adverse events such as neutropenia, highlighting the need for individualized dosing strategies .

Table 1: Overview of Ribociclib-d6 Applications

| Application Area | Description |

|---|---|

| Pharmacokinetics | Studying absorption, distribution, metabolism, and excretion |

| Metabolic Stability | Investigating stability in biological systems |

| Drug Development | Reference standard for new CDK4/6 inhibitors |

| Cancer Research | Efficacy studies and combination therapies |

| Clinical Evidence | Real-world studies demonstrating effectiveness and safety |

Table 2: Key Findings from Clinical Studies

| Study Name | Population | Key Findings |

|---|---|---|

| BrasiLEEira | Brazilian women with ABC | 77.6% progression-free survival |

| TDM Study | Patients on ribociclib | Correlation between drug levels and neutropenia |

Mechanism of Action

Ribociclib-d6, like Ribociclib, inhibits cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial for cell cycle progression from the G1 phase to the S phase. By inhibiting CDK4/6, Ribociclib-d6 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₂₃H₂₇D₆ClN₈O .

- CAS Number : 352431-33-5 .

- Purity : ≥99.96% (analytical grade) .

- Mechanism : Inhibits CDK4/6 with IC₅₀ values of 10 nM (CDK4) and 39 nM (CDK6), showing >1,000-fold selectivity over cyclin B/CDK1 .

- Research Applications : Primarily used as an internal standard in LC-MS/MS for quantifying Ribociclib in biological matrices, metabolic pathway tracing, and deuterium isotope effect studies .

Comparison with Similar Compounds

Ribociclib-d6 hydrochloride belongs to a class of deuterated kinase inhibitors and hydrochloride salts. Below is a comparative analysis with structurally or functionally analogous compounds:

Deuterated CDK4/6 Inhibitors

Palbociclib-d8 (Hydrochloride)

- Molecular Formula : C₂₄H₂₅D₈ClN₈O₂ .

- CAS Number: Not explicitly listed in evidence.

- Mechanism : Inhibits CDK4/6 with IC₅₀ values comparable to Ribociclib (IC₅₀ = 11 nM for CDK4) but distinct deuterium placement (8 vs. 6 atoms) .

- Applications : Similar to Ribociclib-d6, used in pharmacokinetic studies but less frequently cited in metabolic flux analyses .

Abemaciclib Metabolite M18 (Hydrochloride)

- Molecular Formula: Not specified in evidence.

- Used to study drug clearance pathways, contrasting with Ribociclib-d6’s role in tracing parent compound metabolism .

Deuterated Hydrochloride Salts in Research

Sotalol-d6 Hydrochloride

Cycloguanil-d6 (Hydrochloride)

- Molecular Formula : C₁₁H₁₀D₆ClN₅ .

- CAS Number : CC-31496-500 (supplier-specific) .

- Applications : An antimalarial deuterated compound, emphasizing the role of deuteration in optimizing drug half-life, a shared feature with Ribociclib-d6 .

Non-Deuterated CDK4/6 Inhibitors

Ribociclib (Parent Compound)

- Key Difference: Lacks deuterium, limiting its utility in mass spectrometry but retaining clinical efficacy. Ribociclib-d6’s deuterium atoms reduce background noise in analytical assays .

Dinaciclib

- Mechanism : Pan-CDK inhibitor (targets CDK1, 2, 5, 9) with broader activity but lower specificity for CDK4/6 compared to Ribociclib-d6 .

Data Tables

Table 1: Comparative Pharmacological Profiles

Table 2: Physicochemical Comparison

| Property | Ribociclib-d6 HCl | Cycloguanil-d6 HCl |

|---|---|---|

| Molecular Weight (g/mol) | 529.08 | 293.78 |

| Deuterium Positions | Undisclosed | Undisclosed |

| Shelf Life (months) | 24 | 48 |

| Purity | ≥99.96% | Not specified |

Biological Activity

Ribociclib-d6 (hydrochloride) is a deuterated form of ribociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This compound is primarily utilized in the treatment of hormone receptor-positive breast cancer, particularly in combination with endocrine therapies. The biological activity of ribociclib-d6 is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Ribociclib functions by inhibiting CDK4 and CDK6, which are crucial for cell cycle progression. The activation of CDK4/6 leads to the phosphorylation of the retinoblastoma protein (pRb), facilitating the transition from the G1 phase to the S phase of the cell cycle. By inhibiting these kinases, ribociclib-d6 effectively prevents pRb phosphorylation, resulting in cell cycle arrest in the G1 phase and reduced cellular proliferation. This mechanism is particularly relevant in cancer cells where CDK4/6 pathways are often dysregulated .

Pharmacokinetics

The pharmacokinetic profile of ribociclib-d6 shows that it has a mean absolute bioavailability of approximately 65.8% following a single oral dose. After repeated administration, steady-state concentrations are typically achieved within eight days, with a peak plasma concentration (Cmax) of about 1820 ng/mL and an area under the curve (AUC) of 23800 ng*h/mL .

Key pharmacokinetic parameters include:

- Volume of Distribution : 1090 L at steady-state

- Protein Binding : Approximately 70% protein-bound

- Metabolism : Primarily metabolized by CYP3A4 .

Clinical Efficacy

Ribociclib has demonstrated significant clinical benefits in various studies, particularly in combination with endocrine therapy for breast cancer treatment. Notable findings include:

- Overall Survival : In clinical trials such as MONALEESA-2, patients treated with ribociclib plus letrozole had a median overall survival of 63.9 months compared to 51.4 months for those receiving letrozole alone .

- Progression-Free Survival : The median progression-free survival was reported at 25.3 months for the ribociclib group versus 16.0 months for the control group .

Table 1: Clinical Trial Outcomes with Ribociclib

| Treatment | Progression-Free Survival (Median) | Overall Survival (Median) | Trial Participants Alive at 5 Years |

|---|---|---|---|

| Ribociclib + Letrozole | 25.3 months | 63.9 months | 52% |

| Letrozole + Placebo | 16.0 months | 51.4 months | 44% |

Safety Profile

While ribociclib is generally well-tolerated, it is associated with several side effects, including:

- Hematologic Toxicity : Neutropenia is a common adverse effect.

- Hepatotoxicity : Liver function should be monitored during treatment.

- QTc Prolongation : Caution is advised when used with other QTc-prolonging agents .

Resistance Mechanisms

Resistance to ribociclib can arise through various mechanisms, including genetic mutations and compensatory signaling pathways that bypass CDK4/6 inhibition. Research indicates that alterations in the Rb/E2F pathway may contribute to resistance in certain breast cancer models . Ongoing studies aim to better understand these mechanisms and develop strategies to overcome resistance.

Q & A

Q. How is Ribociclib-d6 (hydrochloride) synthesized and characterized for use in pharmacokinetic studies?

Ribociclib-d6 (hydrochloride) is synthesized via deuterium incorporation at specific positions using isotope-labeling techniques (e.g., hydrogen-deuterium exchange or enzymatic methods). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic purity (>99%) and deuterium enrichment . High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem MS (LC-MS/MS) is used to quantify stability and batch-to-batch consistency .

Q. What analytical methods are recommended to validate the purity and stability of Ribociclib-d6 (hydrochloride) in experimental setups?

Purity validation requires a combination of:

- LC-MS/MS : To confirm molecular weight (m/z 435.2 → 322.1 for Ribociclib-d6) and isotopic integrity.

- NMR spectroscopy : To verify deuterium placement and structural fidelity.

- Thermogravimetric analysis (TGA) : To assess hygroscopicity and anhydrous/hydrated form ratios, critical for solubility studies . Stability testing under varying pH (4–9) and temperature (-80°C to 25°C) conditions is essential to determine optimal storage protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate isotope effects on Ribociclib-d6 (hydrochloride) metabolism compared to non-deuterated Ribociclib?

- Comparative metabolic flux analysis : Use LC-MS/MS to track deuterium retention in metabolites (e.g., N-demethylated or hydroxylated derivatives) across liver microsomes or hepatocyte models.

- Kinetic isotope effect (KIE) studies : Measure differences in enzymatic turnover rates (e.g., CYP3A4-mediated metabolism) between Ribociclib and Ribociclib-d6 to quantify isotope-induced metabolic delays .

- In vivo tracer studies : Administer equimolar doses of Ribociclib-d6 and non-deuterated Ribociclib in rodent models, followed by plasma/tissue sampling to model compartmental pharmacokinetics .

Q. What methodological approaches resolve contradictions in Ribociclib-d6 (hydrochloride) efficacy data across cell cycle arrest assays?

Discrepancies may arise from:

- Cell line variability : CDK4/6 expression levels (e.g., MCF-7 vs. MDA-MB-231 breast cancer cells) affect IC50 values. Validate using siRNA knockdown or isogenic models.

- Assay interference : Deuterium labeling alters solubility; pre-test compound stability in assay buffers (e.g., DMSO concentration ≤0.1%).

- Data normalization : Use dual-luciferase reporters (e.g., pRb phosphorylation vs. cell viability) to distinguish target-specific effects from off-target cytotoxicity .

Q. How can isotopic labeling of Ribociclib-d6 (hydrochloride) enhance dynamic flux analysis in tumor microenvironment studies?

- Isotope-encoded mass spectrometry (Iso-MS) : Track Ribociclib-d6 distribution in hypoxic vs. normoxic tumor regions using spatially resolved MS imaging.

- Metabolomic integration : Correlate deuterium-labeled drug uptake with lactate/pyruvate ratios (via 13C-glucose tracing) to map metabolic adaptations during CDK4/6 inhibition .

Methodological and Safety Considerations

Q. What protocols ensure safe handling and disposal of Ribociclib-d6 (hydrochloride) in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Handle in a fume hood to avoid inhalation of particulates.

- Waste disposal : Deactivate with 10% sodium hypochlorite (for aqueous solutions) or incinerate at >800°C for solid waste .

Q. How should researchers address incomplete or conflicting stability data for Ribociclib-d6 (hydrochloride) in long-term studies?

- Accelerated stability testing : Expose the compound to 40°C/75% relative humidity (ICH Q1A guidelines) for 1–3 months, monitoring degradation via LC-MS.

- Lyophilization : For long-term storage, lyophilize aliquots and reconstitute in anhydrous DMSO to minimize hydrolysis .

Data Interpretation Frameworks

Q. What statistical models are appropriate for analyzing dose-response heterogeneity in Ribociclib-d6 (hydrochloride) studies?

- Hierarchical Bayesian modeling : Accounts for inter-patient variability in pharmacokinetic-pharmacodynamic (PK-PD) models.

- Bootstrapping : Resample IC50 datasets to estimate confidence intervals in cell-based assays .

Q. How can researchers apply the FINER criteria to evaluate the feasibility of Ribociclib-d6 (hydrochloride) mechanistic studies?

- Feasible : Ensure access to isotope-enriched reagents and specialized MS facilities.

- Novel : Focus on understudied pathways (e.g., CDK4/6 inhibition in senescence-associated secretory phenotype).

- Relevant : Align with clinical challenges (e.g., resistance mechanisms in hormone receptor-positive cancers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.